1-(4-Chlorophenyl)piperazin-2-one
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Overview
Description
1-(4-Chlorophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H11ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
1-(4-Chlorophenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Chlorophenyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with serotonin receptors.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)piperazin-2-one involves its interaction with specific molecular targets. It is known to act as a 5-HT1 serotonin receptor agonist, which means it binds to and activates these receptors. This interaction can influence various physiological processes, including mood regulation and neurotransmission .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(4-Bromophenyl)piperazin-2-one: Similar in structure but with a bromine atom instead of chlorine.
1-(4-Methoxyphenyl)piperazin-2-one: Contains a methoxy group instead of a chlorine atom.
1-(4-Fluorophenyl)piperazin-2-one: Features a fluorine atom in place of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents .
Properties
IUPAC Name |
1-(4-chlorophenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMTVFGNDZYDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572411 |
Source
|
Record name | 1-(4-Chlorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55083-85-7 |
Source
|
Record name | 1-(4-Chlorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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